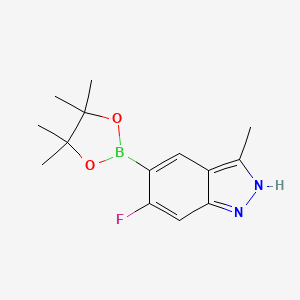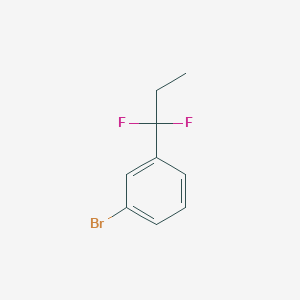
1-Bromo-3-(1,1-difluoropropyl)benzene
Overview
Description
1-Bromo-3-(1,1-difluoropropyl)benzene is a chemical compound with the molecular formula C9H9BrF2. It has a molecular weight of 235.069 . This compound is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a 1,1-difluoropropyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.069 . Other physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.Scientific Research Applications
Synthesis of Biaryls through Diels–Alder Reactions
A study details the use of 1-Bromo-3,3-difluoroprop-1-ynyl benzenes in Diels–Alder reactions for synthesizing ortho-CF2Br-substituted biaryls. This approach illustrates the compound's utility in constructing complex aromatic structures with significant potential in pharmaceuticals and materials science (Muzalevskiy et al., 2009).
Aryne Chemistry and Organic Synthesis
Another study exploited a related compound, 1-bromo-2-(trifluoromethoxy)benzene, to generate reactive aryne intermediates for the synthesis of naphthalenes. Although not directly involving 1-Bromo-3-(1,1-difluoropropyl)benzene, this research underscores the potential for halogenated benzenes in advanced organic synthesis techniques, hinting at similar applications for this compound (Schlosser & Castagnetti, 2001).
Isoindole Derivatives Synthesis
Research into the synthesis of 1-substituted 3-alkoxy-1H-isoindoles utilized 1-bromo-2-(dialkoxymethyl)benzenes, demonstrating the compound's role in heterocyclic chemistry for creating valuable isoindole derivatives with potential applications in medicinal chemistry and materials science (Kuroda & Kobayashi, 2015).
Crystal Structure Analysis
A study on the crystal structures of bromo- and iodo-substituted benzene derivatives, including 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, showcased the significance of these compounds in understanding supramolecular interactions. This research contributes to the fundamental knowledge of chemical bonding and molecular organization (Stein, Hoffmann, & Fröba, 2015).
Materials Science and Nanotechnology
The precursor role of 1-bromo-4-(3,7-dimethyloctyl)benzene for the synthesis of graphene nanoribbons highlights the importance of brominated benzene derivatives in materials science, particularly in the development of novel electronic materials. This area suggests potential applications for this compound in the synthesis of materials with controlled properties (Patil et al., 2012).
Safety and Hazards
While specific safety data for 1-Bromo-3-(1,1-difluoropropyl)benzene was not found, general safety measures for handling similar brominated aromatic compounds include avoiding inhalation, ingestion, and contact with skin and eyes. These compounds should be used with appropriate personal protective equipment, including gloves and eye/face protection .
properties
IUPAC Name |
1-bromo-3-(1,1-difluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-2-9(11,12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYJKYBTJFGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)
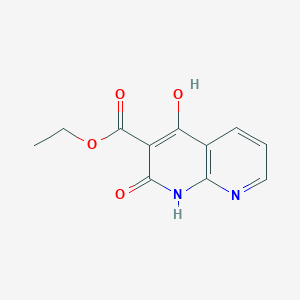

![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)


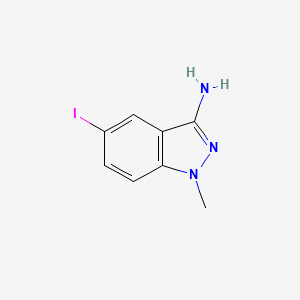
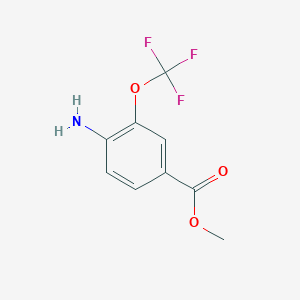
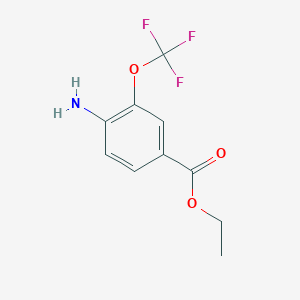

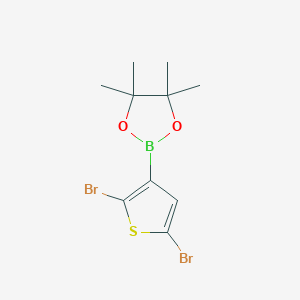
![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)

